7-Butyl-1-hexylnaphthalene
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Overview
Description
Preparation Methods
The synthesis of 7-Butyl-1-hexylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with butyl and hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial production methods may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
7-Butyl-1-hexylnaphthalene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Butyl-1-hexylnaphthalene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Butyl-1-hexylnaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic or nucleophilic mechanisms . In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
7-Butyl-1-hexylnaphthalene can be compared with other naphthalene derivatives, such as:
1-Methylnaphthalene: Similar in structure but with a methyl group instead of butyl and hexyl groups.
2-Ethylnaphthalene: Contains an ethyl group at the 2nd position, differing in the type and position of alkyl substitution.
1,4-Dimethylnaphthalene: Features two methyl groups at the 1st and 4th positions, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other naphthalene derivatives .
Properties
CAS No. |
55000-55-0 |
---|---|
Molecular Formula |
C20H28 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
7-butyl-1-hexylnaphthalene |
InChI |
InChI=1S/C20H28/c1-3-5-7-8-11-18-12-9-13-19-15-14-17(10-6-4-2)16-20(18)19/h9,12-16H,3-8,10-11H2,1-2H3 |
InChI Key |
LPEFBGSLSJQKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC2=C1C=C(C=C2)CCCC |
Origin of Product |
United States |
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